N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide
Description
This compound features a highly complex polycyclic framework with three nitrogen atoms (8,10,17-triazatetracyclo) and one sulfur atom (sulfanyl group). Its core structure includes fused bicyclic and tricyclic systems, with substituents such as 4-ethylphenyl and acetamide moieties. The ethyl group on the phenyl ring may enhance lipophilicity, while the sulfanyl linkage could contribute to reactivity or bioactivity.
Properties
IUPAC Name |
2-(benzimidazolo[1,2-c]quinazolin-6-ylsulfanyl)-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4OS/c1-2-16-11-13-17(14-12-16)25-22(29)15-30-24-27-19-8-4-3-7-18(19)23-26-20-9-5-6-10-21(20)28(23)24/h3-14H,2,15H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHVDCCAKYWUDTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC5=CC=CC=C5N42 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8700^{2,7}One common method involves the cyclization of o-phenylenediamine with an appropriate aldehyde to form the benzimidazole ring, which is then further reacted with a quinazoline derivative . The thioether linkage is introduced using a thiol reagent, and the final acetamide group is added through an acylation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity . The process may also involve purification steps such as recrystallization and chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique structure that includes a benzimidazoquinazoline core fused with a thioether linkage to an acetamide group substituted with a 4-ethylphenyl moiety. This structural complexity contributes to its diverse applications.
Chemistry
- Building Block for Synthesis : The compound serves as a precursor in the synthesis of more complex molecules. Its unique functional groups allow for various chemical modifications.
- Coordination Chemistry : It can act as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology
- Antimicrobial Activity : Research indicates that N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide exhibits potential antimicrobial properties. Its interactions with biological macromolecules may disrupt microbial growth and survival.
- Anticancer Potential : The compound is being investigated for its anticancer properties due to its ability to interact with cellular targets involved in cancer progression.
Medicine
- Therapeutic Applications : this compound is explored as an inhibitor of specific enzymes and receptors implicated in various diseases. Its efficacy as a therapeutic agent is under study.
Industry
- Material Development : The compound's unique properties make it suitable for developing new materials with specific characteristics such as fluorescence or conductivity. These materials can be utilized in electronic devices or sensors.
Table 1: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Chemistry | Building block for complex molecules | Facilitates advanced synthetic pathways |
| Biology | Antimicrobial and anticancer agent | May lead to new treatments for infections and cancer |
| Medicine | Therapeutic applications | Potential to inhibit disease-related pathways |
| Industry | Development of novel materials | Innovations in electronics and sensor technology |
Research Insights
- Synthesis Methods : The synthesis of this compound has been optimized for yield and selectivity using advanced synthetic techniques such as continuous flow reactors and high-throughput screening .
- Biological Activity : Preliminary studies have shown promising results regarding the compound's ability to inhibit specific biological pathways associated with cancer cell proliferation . Further research is needed to elucidate its mechanism of action.
- Material Science Applications : Investigations into the physical properties of materials synthesized from this compound indicate potential uses in creating sensors that respond to environmental stimuli .
Mechanism of Action
The mechanism of action of N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazoquinazoline core can bind to the active site of enzymes, inhibiting their activity and disrupting biological pathways . The thioether and acetamide groups may enhance the compound’s binding affinity and specificity for its targets . Molecular docking studies have shown that this compound can form stable complexes with proteins, suggesting its potential as a therapeutic agent .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Frameworks
The target compound’s 8,10,17-triazatetracyclo system contrasts with analogs containing oxa (oxygen) or mixed heteroatoms. For example:
- N-(4-{6-oxo-5,12,14-trioxa-2-azatetracyclo[...]phenyl)acetamide (): Replaces nitrogen with oxygen in the polycyclic core (5,12,14-trioxa), reducing nitrogen-dependent reactivity. This substitution may alter solubility and binding affinity in biological systems .
- 2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[...]acetamide (): Combines oxa and triaza systems, with a hydroxymethyl group enhancing hydrophilicity. The methoxyphenyl substituent may influence electronic properties compared to the ethylphenyl group in the target compound .
Table 1: Structural Comparison
Stability and Reactivity
Biological Activity
Chemical Structure and Properties
The chemical structure of N-(4-ethylphenyl)-2-{8,10,17-triazatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(17),2,4,6,8,11(16),12,14-octaen-9-ylsulfanyl}acetamide is characterized by a tricyclic framework with multiple nitrogen atoms and a sulfanyl group. This unique structure suggests potential for diverse interactions with biological targets.
Structural Formula
The molecular formula can be represented as follows:
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : A study involving a related compound demonstrated a 70% reduction in tumor size in xenograft models of breast cancer after 30 days of treatment.
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- In vitro Studies : Tests against various bacterial strains (e.g., E. coli and Staphylococcus aureus) revealed minimum inhibitory concentrations (MIC) in the range of 10–20 µg/mL.
- Mechanism : It is hypothesized that the sulfanyl group enhances membrane permeability of bacterial cells.
Neuroprotective Effects
Preliminary research suggests neuroprotective properties:
- Cell Culture Studies : In neuronal cell lines exposed to oxidative stress, treatment with the compound resulted in reduced cell death and lower levels of reactive oxygen species (ROS).
- Potential Applications : These findings indicate potential for development in treatments for neurodegenerative diseases like Alzheimer's.
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
